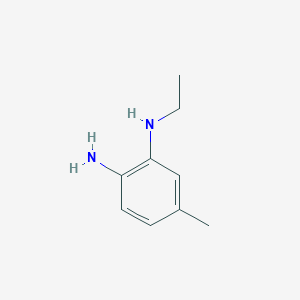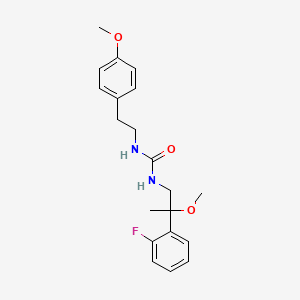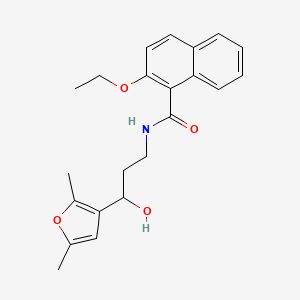
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-ethoxy-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-ethoxy-1-naphthamide” is a complex organic compound. It contains a naphthamide group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings . It also contains a 2,5-dimethylfuran-3-yl group, which is a derivative of furan, a heterocyclic compound with a five-membered ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by various spectroscopic methods such as FT-IR, NMR, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the naphthamide group might undergo reactions typical of amides, such as hydrolysis, while the furan ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Alzheimer's Disease Diagnostics
- Fluorescent Probes for Beta-Amyloid Plaques : A study describes the synthesis and optical properties of a fluorescent probe for β-amyloids, indicating its potential for Alzheimer’s disease diagnosis through high binding affinities toward Aβ(1–40) aggregates in vitro (Fa et al., 2015).
Anticancer Agents
- Ferrocenyl Naphthoyl Amino Acid Esters : Research on N-(ferrocenyl)naphthoyl amino acid esters has shown significant anti-proliferative effects in lung cancer and melanoma cell lines, suggesting their utility as potential anticancer agents (Mooney et al., 2010).
Antiprotozoal Activity
- Naphthalene Derivatives from Diospyros Assimilis : A study reported moderate inhibition of protozoan parasites by naphthalene derivatives, indicating potential applications in developing antiprotozoal treatments (Ganapaty et al., 2006).
Fluorescent Chemosensors
- Al(III) Ion Detection : A chemosensor based on naphthalen-2(1H)-one showed enhanced fluorescent emissions in the presence of Al(3+) ions, highlighting its application in metal ion detection and bioimaging (Ding et al., 2013).
特性
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-26-20-10-9-16-7-5-6-8-17(16)21(20)22(25)23-12-11-19(24)18-13-14(2)27-15(18)3/h5-10,13,19,24H,4,11-12H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYVCRPRJZIDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC(C3=C(OC(=C3)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-ethoxy-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

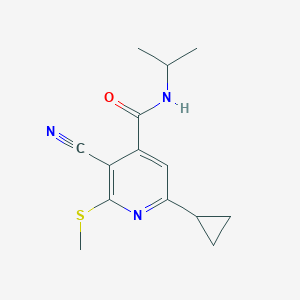
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)
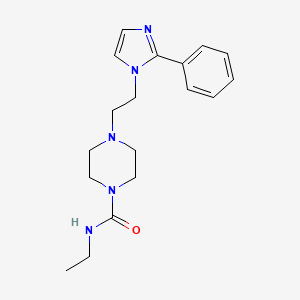
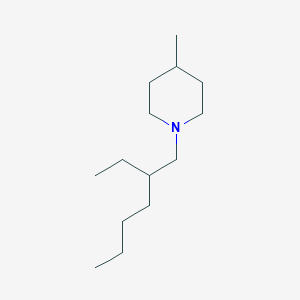
![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)

![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)
![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)
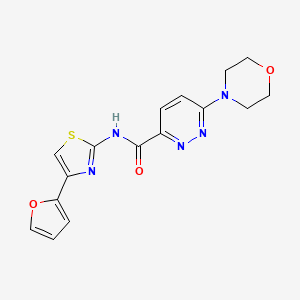
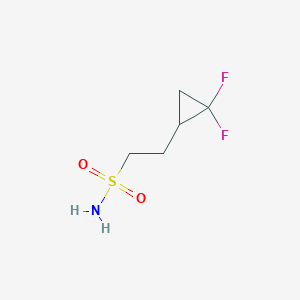
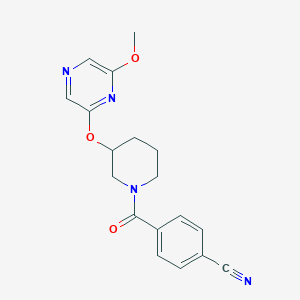
![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)
